molecular formula C49H59N12O13P B12411385 H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA

Cat. No.: B12411385
M. Wt: 1055.0 g/mol
InChI Key: VFYGHIVJSUHWET-NLDSVXPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is a synthetic peptide compound. It is composed of a sequence of amino acids: tryptophan (Trp), phenylalanine (Phe), tyrosine (Tyr), serine (Ser) with a phosphate group (PO3H2), proline (Pro), arginine (Arg), and a para-nitroaniline (pNA) group. This compound is often used in biochemical research due to its specific properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Phosphorylation: The serine residue is phosphorylated using phosphoramidite chemistry.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: The nitro group in the para-nitroaniline can be reduced to an amine.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Oxidized forms of tryptophan and tyrosine.

    Reduction: Para-phenylenediamine derivative.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is widely used in scientific research, including:

    Chemistry: As a substrate in enzyme assays to study phosphorylation and dephosphorylation.

    Biology: To investigate protein-protein interactions and signal transduction pathways.

    Medicine: In the development of diagnostic assays and therapeutic agents.

    Industry: As a standard in quality control and analytical testing.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and proteins. The phosphorylated serine residue is a key recognition site for kinases and phosphatases, which regulate various cellular processes. The para-nitroaniline group allows for colorimetric detection in assays, providing a visual readout of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA: Lacks the phosphate group, used in similar assays but with different specificity.

    H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-AMC: Contains an aminomethylcoumarin (AMC) group instead of para-nitroaniline, used for fluorescence-based assays.

Uniqueness

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is unique due to its combination of a phosphorylated serine residue and a para-nitroaniline group, making it suitable for both phosphorylation studies and colorimetric detection.

Properties

Molecular Formula

C49H59N12O13P

Molecular Weight

1055.0 g/mol

IUPAC Name

[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate

InChI

InChI=1S/C49H59N12O13P/c50-36(26-31-27-54-37-11-5-4-10-35(31)37)43(63)57-39(24-29-8-2-1-3-9-29)45(65)58-40(25-30-14-20-34(62)21-15-30)46(66)59-41(28-74-75(71,72)73)48(68)60-23-7-13-42(60)47(67)56-38(12-6-22-53-49(51)52)44(64)55-32-16-18-33(19-17-32)61(69)70/h1-5,8-11,14-21,27,36,38-42,54,62H,6-7,12-13,22-26,28,50H2,(H,55,64)(H,56,67)(H,57,63)(H,58,65)(H,59,66)(H4,51,52,53)(H2,71,72,73)/t36-,38-,39-,40-,41-,42-/m0/s1

InChI Key

VFYGHIVJSUHWET-NLDSVXPCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C(COP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)N)C(=O)NC(CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.